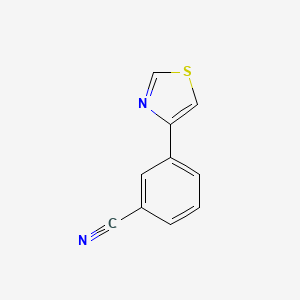

3-(1,3-Thiazol-4-yl)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-thiazol-4-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2S/c11-5-8-2-1-3-9(4-8)10-6-13-7-12-10/h1-4,6-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQVIAOTJPFHQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CSC=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 1,3 Thiazol 4 Yl Benzonitrile

Retrosynthetic Analysis of the 3-(1,3-Thiazol-4-yl)benzonitrile Framework

A retrosynthetic analysis of this compound reveals several key bond disconnections that inform potential synthetic routes. The primary disconnection is at the C-C bond between the thiazole (B1198619) ring and the benzonitrile (B105546) ring. This suggests a cross-coupling strategy, where a functionalized thiazole and a functionalized benzonitrile are joined.

Another key disconnection involves the formation of the thiazole ring itself. This points towards established methods like the Hantzsch thiazole synthesis, which constructs the thiazole ring from smaller, readily available building blocks. The nitrile group on the benzonitrile ring can also be a point of disconnection, suggesting its introduction at a later stage of the synthesis.

Classical Synthetic Routes to Substituted Thiazoles and Benzonitriles

Hantzsch Thiazole Synthesis and its Adaptations for this compound Precursors

The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives. analis.com.my This method typically involves the condensation of an α-haloketone with a thioamide. analis.com.my For the synthesis of precursors to this compound, this would involve reacting a suitable thioamide with an α-haloketone bearing a 3-cyanophenyl group.

One adaptation of this method involves a one-pot, multicomponent reaction. For instance, substituted 2-bromo-1-phenylethanone compounds can be reacted with thiosemicarbazide (B42300) and various carbonyl species to yield substituted 4-phenyl-1,3-thiazole derivatives. asianpubs.org This approach offers efficiency by combining multiple steps into a single operation. Another variation involves the reaction between α-oxothioamides and α-bromoketones, which has been shown to be a highly regioselective extension of the Hantzsch synthesis. rsc.orgrsc.org

Nitrile Group Introduction Strategies on Aromatic Rings

Several methods exist for the introduction of a nitrile group onto an aromatic ring, a key step in forming the benzonitrile portion of the target molecule. numberanalytics.comnumberanalytics.com These strategies are crucial for synthesizing the necessary benzonitrile precursors. numberanalytics.comnumberanalytics.comfiveable.me

Sandmeyer Reaction: This classic method involves the diazotization of an aromatic amine, followed by reaction with a copper(I) cyanide to yield the corresponding aryl nitrile. numberanalytics.comnumberanalytics.com

Rosenmund-von Braun Reaction: This reaction utilizes an aryl halide and copper(I) cyanide to produce an aromatic nitrile. numberanalytics.comfiveable.me

Dehydration of Amides: Aromatic nitriles can also be formed through the dehydration of a corresponding aromatic amide. numberanalytics.com

From Aldehydes and Oximes: Aldehydes and oximes can be converted to nitriles through various oxidative and dehydrative methods. wikipedia.org

Modern Catalytic Approaches for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Modern catalytic methods have revolutionized the synthesis of complex molecules like this compound, offering high efficiency and selectivity.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) in the Construction of the this compound Skeleton

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the C-C bond between the thiazole and benzonitrile rings.

Suzuki Coupling: This reaction pairs an organoboron compound with an organohalide. For example, 4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile can be synthesized via a Suzuki coupling using 4-cyanophenylboronic acid. Similarly, a Suzuki-Miyaura coupling between a thiazole bromide and a boronic acid has been used to create 2,4-disubstituted arylthiazoles. nih.gov The reaction is typically carried out in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate. mdpi.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper. wikipedia.orgorganic-chemistry.org This method is particularly useful for synthesizing ethynyl-linked analogs, such as 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile. acs.org The synthesis of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues has also been achieved using this reaction. acs.org

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.org It has been successfully used to prepare 2- and 5-aryl substituted thiazoles. researchgate.net The reaction's versatility allows for the coupling of various carbon atom hybridizations (sp³, sp², and sp). wikipedia.org

| Coupling Reaction | Reactants | Catalyst/Reagents |

| Suzuki | Organoboron Compound + Organohalide | Pd(PPh₃)₄, Na₂CO₃ |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Palladium catalyst, Copper(I) cocatalyst, Amine base |

| Negishi | Organozinc Compound + Organohalide | Nickel or Palladium catalyst |

C-H Activation Methodologies for Direct Functionalization

Direct C-H activation has emerged as a highly efficient and atom-economical strategy for the synthesis of arylthiazoles. rsc.org This approach avoids the need for pre-functionalized starting materials, directly coupling C-H bonds with a reaction partner.

Programmed synthesis of arylthiazoles has been achieved through sequential C-H couplings catalyzed by palladium or nickel. rsc.org This allows for the creation of various arylthiazole substitution patterns from an unfunctionalized thiazole. rsc.org For instance, regiodivergent C-H alkynylation of 2-arylthiazoles can be controlled by switching between ruthenium(II) and palladium(II) catalysis to achieve ortho-alkynylation of the aryl ring or C5-alkynylation of the thiazole ring, respectively. rsc.org

Green Chemistry Principles Applied to the Synthesis of this compound

The integration of green chemistry principles into the synthesis of thiazole derivatives is a growing area of research, aimed at reducing the environmental impact of chemical processes. These principles are being actively applied to the synthesis of this compound and related compounds, focusing on the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

Solvent-Free and Aqueous Medium Syntheses

Traditional organic syntheses often rely on volatile and hazardous organic solvents. To mitigate this, researchers have been exploring solvent-free and aqueous-based approaches for the synthesis of thiazoles. The Hantzsch thiazole synthesis, a cornerstone reaction for creating the thiazole ring, typically involves the condensation of an α-haloketone with a thioamide. For this compound, this would involve the reaction of 3-bromoacetylbenzonitrile with thioformamide.

Recent studies have demonstrated the feasibility of conducting Hantzsch-type reactions under solvent-free conditions or in water. bepls.com These methods often utilize microwave irradiation or ultrasonication to provide the necessary activation energy, leading to shorter reaction times and often improved yields compared to conventional heating. scirp.org For instance, the synthesis of various 2-aminothiazoles has been successfully achieved in high yields using PEG-400, a biodegradable and non-toxic solvent, at 100°C. bepls.com Another approach involves the use of glycerol (B35011) as a green solvent under microwave irradiation for the synthesis of 2-cyanomethyl-4-phenylthiazoles, resulting in excellent yields and easy work-up. scirp.org

While specific data for the solvent-free or aqueous synthesis of this compound is not extensively reported, the successful application of these green conditions to structurally similar compounds suggests a high potential for their adaptation. The following table illustrates the typical conditions and outcomes for green syntheses of related thiazole derivatives.

Table 1: Examples of Green Synthetic Conditions for Thiazole Derivatives

| Reactants | Catalyst/Solvent System | Reaction Conditions | Yield (%) | Reference |

| α-Diazoketones and thiourea | PEG-400 | 100°C, 2-3.5 h | 87-96 | bepls.com |

| Dithiocarbamates and α-halocarbonyl compounds | Water | Reflux, 20 h | 75-90 | bepls.com |

| Aromatic aldehydes, malononitrile, and dimedone | Choline hydroxide (B78521) ionic liquid/Water | Room Temp., 2 h | up to 98 | mdpi.com |

| Phenacyl bromides and thioamides | Glycerol | Microwave, 3.5-4.5 min | High | scirp.org |

This table presents data for the synthesis of various thiazole derivatives under green conditions and is intended to be representative of the potential for the synthesis of this compound.

Catalyst Reuse and Recyclability Studies

A key aspect of green chemistry is the use of catalysts that can be easily recovered and reused, minimizing waste and reducing costs. In the context of thiazole synthesis, a variety of heterogeneous and magnetically recoverable catalysts have been developed. researchgate.net These catalysts are designed to be easily separated from the reaction mixture, often by simple filtration or magnetic decantation, and can be reused for multiple reaction cycles without a significant loss of activity.

For example, a chitosan-based Schiff's base hydrogel has been employed as a recyclable biocatalyst for the ultrasound-assisted synthesis of thiazole derivatives, showing good reusability for at least four cycles. nih.govmdpi.com Similarly, a superparamagnetic nanocatalyst has been reported for the synthesis of 1,3-thiazole derivatives and demonstrated stable activity for at least five consecutive runs. researchgate.net Another study highlighted a magnetically separable copper nanocatalyst that could be recycled up to eight times. researchgate.net

The application of such recyclable catalysts to the synthesis of this compound would offer significant environmental and economic advantages. The table below summarizes the performance of some recyclable catalysts in the synthesis of related thiazole compounds.

Table 2: Recyclability of Catalysts in Thiazole Synthesis

| Catalyst | Reaction Type | Number of Cycles | Final Yield (%) | Reference |

| Terephthalohydrazide Cs Schiff's base (TCsSB) | Ultrasound-assisted thiazole synthesis | 4 | ~87 (1st cycle) to ~42 (4th cycle) | nih.gov |

| Fe3O4@SiO2-(Imine-Thiazole)-Cu(OAc)2 | One-pot three-component reaction | 8 | No significant deterioration | researchgate.net |

| Superparamagnetic Nanocatalyst | Multicomponent condensation | 5 | No detectable activity loss | researchgate.net |

| Vanadium oxide on fluorapatite | Multicomponent reaction | Not specified | Reusable | rsc.org |

This table showcases the reusability of various catalysts in the synthesis of different thiazole derivatives, indicating the potential for similar performance in the synthesis of this compound.

Optimization and Scale-Up Considerations for this compound Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction parameters and consideration of practical challenges. For the synthesis of this compound, likely via the Hantzsch pathway, several factors must be addressed to ensure an efficient, safe, and economically viable process.

Key optimization parameters include:

Reaction Temperature: Finding the optimal temperature is crucial to balance reaction rate and selectivity. While higher temperatures can accelerate the reaction, they may also lead to the formation of impurities.

Solvent Choice: For scale-up, the ideal solvent should be low-cost, non-toxic, have a high flash point, and allow for easy product isolation. While green solvents like water are preferred, their suitability depends on the specific reaction.

Catalyst Loading: The amount of catalyst used should be minimized to reduce costs without compromising reaction efficiency. Optimization studies aim to find the lowest effective catalyst concentration.

Reactant Concentration: The concentration of reactants can influence the reaction rate and the ease of product purification.

Work-up and Purification: Developing a simple and efficient work-up procedure is critical for large-scale production. This may involve crystallization, extraction, or filtration, avoiding complex chromatographic methods.

A successful gram-scale synthesis of a related benzo[d]imidazo[2,1-b]thiazole has been demonstrated using a catalyst-free method in water, showcasing the potential for scaling up green synthetic protocols. mdpi.com Furthermore, the use of continuous flow chemistry is emerging as a powerful tool for the safe and efficient scale-up of heterocyclic synthesis, offering precise control over reaction parameters and minimizing the handling of hazardous intermediates. nih.gov

Chemical Reactivity and Derivatization of 3 1,3 Thiazol 4 Yl Benzonitrile

Reactivity of the Thiazole (B1198619) Moiety in 3-(1,3-Thiazol-4-yl)benzonitrile

The thiazole ring is an aromatic heterocycle containing sulfur and nitrogen atoms, which dictate its reactivity. It can participate in reactions typical of aromatic systems, as well as those specific to its heterocyclic nature.

Thiazole rings can undergo electrophilic aromatic substitution (EAS), although they are generally less reactive than benzene (B151609). The π-electron density in the aromatic system is available to attack electrophiles. dalalinstitute.compressbooks.pub The position of substitution is influenced by the heteroatoms and any existing substituents. For a 4-substituted thiazole, the most likely positions for electrophilic attack are C2 and C5, which are activated by the ring's heteroatoms. The thiazol-2-yl radical, for example, has been shown to have electrophilic character. rsc.org Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions, each typically requiring an acid catalyst to generate a strong electrophile. masterorganicchemistry.com

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Thiazole Moiety

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-(2-Nitro-1,3-thiazol-4-yl)benzonitrile or 3-(5-Nitro-1,3-thiazol-4-yl)benzonitrile |

| Bromination | Br₂, FeBr₃ | 3-(2-Bromo-1,3-thiazol-4-yl)benzonitrile or 3-(5-Bromo-1,3-thiazol-4-yl)benzonitrile |

Note: The table presents potential outcomes based on general thiazole reactivity. Actual product distribution would require experimental verification.

Direct nucleophilic attack on the thiazole ring is generally difficult due to the electron-rich nature of the aromatic system. Such reactions are more common on π-deficient heterocycles or when the ring is activated by strong electron-withdrawing groups. nih.gov However, functionalizing the carbon-carbon double bond of certain thiazole precursors can be challenging as nucleophiles may preferentially attack other sites. nih.govacs.org In some cases, nucleophilic substitution can occur, particularly at positions activated by a good leaving group.

Thiazoles can be deprotonated using strong bases like organolithium reagents. The most acidic proton on the thiazole ring is typically at the C2 position, due to the inductive effect of the adjacent sulfur and nitrogen atoms. This makes C2-lithiation a common strategy for introducing electrophiles at this position. uwindsor.ca If the C2 position is blocked, lithiation may occur at the C5 position. This lithiated intermediate can then react with various electrophiles to create new carbon-carbon or carbon-heteroatom bonds, providing a versatile route to 2- and/or 5-substituted thiazole derivatives. uwindsor.canih.gov

Reactivity of the Benzonitrile (B105546) Moiety in this compound

The benzonitrile moiety consists of a nitrile group (-C≡N) attached to a benzene ring. The nitrile group is highly polarized, with an electrophilic carbon atom, making it susceptible to a variety of transformations. fiveable.melibretexts.orgchemistrysteps.com

The electrophilic carbon of the nitrile group readily undergoes nucleophilic attack. libretexts.orgdoubtnut.com A prominent example is the reaction with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). The nucleophilic carbon of the organometallic compound adds to the nitrile carbon, forming an imine anion intermediate. Subsequent hydrolysis of this intermediate yields a ketone, providing a powerful method for carbon-carbon bond formation. masterorganicchemistry.comlibretexts.orgpressbooks.pub

Table 2: Formation of Ketones via Nucleophilic Addition to the Nitrile Group

| Nucleophile (R-MgX) | Intermediate | Final Product (after hydrolysis) |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Imine anion salt | 1-(3-(1,3-Thiazol-4-yl)phenyl)ethan-1-one |

| Ethylmagnesium bromide (C₂H₅MgBr) | Imine anion salt | 1-(3-(1,3-Thiazol-4-yl)phenyl)propan-1-one |

The nitrile group can be fully or partially reduced depending on the reducing agent and reaction conditions. numberanalytics.com

Reduction to Amines : Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce the nitrile to a primary amine (R-CH₂NH₂). libretexts.orglibretexts.orgsavemyexams.comwikipedia.org This reaction proceeds through the addition of two hydride equivalents to the carbon-nitrogen triple bond. pressbooks.pub Catalytic hydrogenation over a metal catalyst (e.g., nickel) can also achieve this transformation. savemyexams.comwikipedia.org

Reduction to Aldehydes : Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can achieve the partial reduction of the nitrile to an imine intermediate. pressbooks.pubnumberanalytics.com Upon aqueous workup, this imine is hydrolyzed to an aldehyde. libretexts.orgpressbooks.pub

Table 3: Reduction Products of the Nitrile Group

| Reagent | Reaction Type | Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄), then H₂O | Full Reduction | (3-(1,3-Thiazol-4-yl)phenyl)methanamine |

| Diisobutylaluminum hydride (DIBAL-H), then H₂O | Partial Reduction | 3-(1,3-Thiazol-4-yl)benzaldehyde |

Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic aqueous conditions. libretexts.orgnumberanalytics.comwikipedia.org The reaction typically proceeds through an amide intermediate (R-CONH₂), which can sometimes be isolated. libretexts.orgchemistrysteps.com Prolonged reaction times or harsher conditions will lead to the full hydrolysis to the corresponding carboxylic acid. libretexts.orgpressbooks.pubsavemyexams.com

Table 4: Hydrolysis Products of the Nitrile Group

| Conditions | Intermediate Product | Final Product |

|---|---|---|

| H₃O⁺, heat | 3-(1,3-Thiazol-4-yl)benzamide | 3-(1,3-Thiazol-4-yl)benzoic acid |

Ortho-Lithiation of the Benzonitrile Ring

Directed ortho-lithiation is a powerful strategy for the regioselective functionalization of aromatic rings. In the case of this compound, the reaction is complex due to the presence of multiple potential sites for deprotonation. The outcome of a lithiation reaction is governed by the directing ability of the substituents on the aromatic and heterocyclic rings.

The benzonitrile moiety contains a cyano group, which is known to be an ortho-directing group in lithiation reactions, albeit weaker than others like amides or carbamates. This directing capacity would favor the removal of a proton from the C2 or C4 positions of the benzonitrile ring. However, the thiazole ring itself possesses acidic protons, particularly at the C2 and C5 positions, which can be readily removed by strong bases like organolithium reagents.

Furthermore, the thiazole ring as a substituent can influence the acidity of the adjacent protons on the benzonitrile ring. Competition experiments have established a hierarchy of directing metalating groups, and the specific interaction between the thiazole and cyano groups in directing the lithiation of this particular substrate is not extensively documented. In related heterocyclic systems, such as N-Boc protected furan (B31954) and thiophene, lithiation occurs preferentially at the position ortho to the heteroatom rather than ortho to the directing group, highlighting the potent influence of the heterocyclic ring itself.

Given these competing factors, the lithiation of this compound could potentially lead to a mixture of products, with deprotonation occurring at:

The C2 position of the thiazole ring: This is often the most acidic position on an unsubstituted thiazole.

The C2' position of the benzonitrile ring: This position is ortho to the cyano group and adjacent to the thiazole substituent.

The C4' position of the benzonitrile ring: This position is also ortho to the cyano group.

The ultimate regioselectivity would depend on the specific reaction conditions, including the choice of lithium base (e.g., n-BuLi, s-BuLi, LDA), solvent, and temperature. The formation of a chelation complex between the lithium base and the nitrogen atoms of both the thiazole and nitrile groups could play a crucial role in stabilizing a particular transition state, thereby favoring one site of deprotonation over the others.

Reactions Involving Both Heterocyclic and Aromatic Units

Intramolecular Cyclization Reactions

The dual functionality of this compound and its derivatives allows for intramolecular cyclization reactions, leading to the formation of complex fused heterocyclic systems. These reactions typically require the introduction of additional reactive groups onto the molecular scaffold.

A notable example is the Thorpe-Ziegler cyclization, an intramolecular condensation of dinitriles catalyzed by a base to form an enamine, which upon hydrolysis yields a cyclic ketone. For a derivative of this compound to undergo this reaction, a second nitrile-containing side chain would need to be introduced, for instance, at a position ortho to the existing cyano group or on the thiazole ring. The base-catalyzed cyclization would then proceed between the two nitrile functionalities. This type of reaction has been successfully applied to N-acylated anthranilic acid derivatives containing a nitrile group to synthesize quinolone and indole (B1671886) systems.

Photochemical cyclization offers another route. Studies on 2-arylthiazole derivatives have shown that upon photoirradiation, they can undergo intramolecular [2+2] cycloadditions and skeletal reorganizations to yield complex polycyclic structures, such as thiazepines. A derivative of this compound bearing a suitable photosensitive group could potentially undergo similar intramolecular transformations, linking the thiazole and benzonitrile rings.

Furthermore, intramolecular C-H bond functionalization represents a modern approach to cyclization. In a related synthetic strategy, benzothiazolo[2,3-c]triazoles were formed through an intramolecular ring closure involving a C-H bond on the benzene ring and a nitrogen atom of an adjacent triazole ring. This suggests that with appropriate derivatization, the thiazole nitrogen could potentially participate in a cyclization with an activated C-H bond on the benzonitrile ring, or vice versa.

Reactions at the Junction Point of Thiazole and Benzonitrile

Direct reactions targeting the C-C single bond that connects the thiazole and benzonitrile rings are uncommon due to the high stability of this bond. However, reactions can be directed to the positions immediately adjacent to this junction, effectively modifying the molecule's core structure.

Ruthenium-catalyzed direct arylation has been shown to functionalize the ortho-position of the phenyl ring in 4-phenylthiazole (B157171) derivatives. Interestingly, research indicates that 4-phenylthiazole itself is unreactive under these conditions. The reactivity of the phenyl ring is significantly enhanced by the introduction of a substituent, such as an aryl group, at the C5 position of the thiazole ring. This allows for the selective mono-arylation of the phenyl group at the position ortho to the thiazole, demonstrating a cooperative effect between the two ring systems that facilitates functionalization near the junction point. This reaction highlights how modification of one ring can activate the other for further transformation.

Synthesis of Structural Analogues and Derivatives of this compound

Exploration of Substituent Effects on Thiazole Ring

The properties and reactivity of the this compound scaffold can be finely tuned by introducing various substituents onto the thiazole ring. These modifications can have profound effects on the molecule's biological activity and chemical behavior.

Research into metabotropic glutamate (B1630785) receptor 5 (mGluR5) ligands, for example, has involved the synthesis of analogues where the 2-position of the thiazole ring is modified. In a series based on a similar thiazol-4-yl-benzonitrile core, replacing a 2-(fluoromethyl) group with amino or various halo (fluoro, chloro, iodo) substituents led to a range of new ligands with high affinity for the receptor. This demonstrates that the 2-position is a key site for modification to modulate biological properties.

The introduction of substituents can also influence the reactivity of the connected benzonitrile ring. As mentioned previously, the placement of an aryl group at the C5-position of a 4-phenylthiazole was found to be crucial for activating the ortho-C-H bonds of the phenyl ring for ruthenium-catalyzed arylation. This electronic modulation is a key strategy in designing subsequent synthetic steps.

| Position of Substitution | Substituent | Observed Effect | Reference |

|---|---|---|---|

| C2 | -NH2, -F, -Cl, -I | Modulates binding affinity to mGluR5 receptor. | |

| C5 | Aryl group | Enhances reactivity of the C4-phenyl ring towards Ru-catalyzed direct arylation. | |

| C5 | -NO2 | Increases the electron-deficient nature of the thiazole ring. |

Exploration of Substituent Effects on Benzonitrile Ring

Similarly, modifying the benzonitrile ring allows for the systematic exploration of structure-activity relationships (SAR) and the tuning of the molecule's electronic properties.

In the development of mGluR5 antagonists, the introduction of the cyano group itself to a parent phenyl-quinoline structure was found to significantly improve binding affinity. Further substitution on this benzonitrile ring, for instance with a fluoro group, led to a tenfold increase in potency, showcasing the impact of electron-withdrawing groups on biological activity.

The anticancer potential of related phenylthiazole derivatives has also been shown to be highly dependent on the substitution pattern of the phenyl ring. The introduction of two chlorine atoms (3,4-dichloro substitution) on the phenyl ring attached to a thiazole resulted in a compound with excellent growth-inhibitory effects against several cancer cell lines. This highlights the role of halogen substituents in enhancing cytotoxic activity.

The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—also dictates the molecule's reactivity in chemical transformations. For example, in [3+2] cycloaddition reactions involving benzonitrile N-oxides, the presence of electron-releasing groups (like methoxy) on an aromatic ring was found to accelerate the reaction rate, while electron-withdrawing groups had a lesser effect.

| Position of Substitution | Substituent | Observed Effect | Reference |

|---|---|---|---|

| meta- (relative to thiazole) | -CN (the defining group) | Improves binding affinity to mGluR5 in quinoline (B57606) analogues. | |

| ortho- or para- (relative to cyano) | -F | Further increases binding affinity and potency as an mGluR5 antagonist. | |

| Various | -Cl (e.g., 3,4-dichloro) | Enhances anticancer activity against various cell lines. | |

| Various | Electron-releasing groups (e.g., -OCH3) | Can increase reaction rates in certain cycloaddition reactions. |

Isosteric Replacements within the this compound Scaffold

The practice of isosteric replacement is a cornerstone of rational drug design, allowing for the fine-tuning of a lead compound's properties. In the context of this compound, this can involve modifications to both the thiazole and the benzonitrile components.

Isosteric Replacement of the 1,3-Thiazole Ring

The 1,3-thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen, contributing to the parent molecule's aromaticity and ability to engage in various non-covalent interactions. Its replacement with other five-membered heterocyclic rings can lead to analogs with altered electronic distributions, hydrogen bonding capabilities, and metabolic stabilities.

Common isosteres for the thiazole ring include other azoles such as oxazole (B20620), isoxazole (B147169), and pyrazole (B372694). The synthesis of such analogs, while not explicitly documented for this compound itself, can be inferred from established synthetic methodologies for related structures. For instance, the synthesis of 3-(pyrazol-4-yl)benzonitrile derivatives has been reported, suggesting the feasibility of preparing the pyrazole isostere of the parent compound. Similarly, methods for the synthesis of 4-substituted isoxazoles, such as 4-(5-oxo-2,5-dihydroisoxazol-4-yl)benzonitrile, indicate that the isoxazole analog could be accessible. nih.gov The oxazole ring, another common bioisostere for thiazole, is present in numerous biologically active compounds and can be synthesized through various established routes. researchgate.net

The rationale for these replacements lies in the subtle yet significant differences between these heterocycles. For example, replacing the sulfur atom of thiazole with the oxygen of oxazole or isoxazole can alter the ring's electronics and hydrogen bonding potential. The pyrazole ring, with its two adjacent nitrogen atoms, offers a different arrangement of hydrogen bond donors and acceptors compared to the 1,3-disposition in thiazole.

| Original Moiety | Isosteric Replacement | Potential Impact on Properties |

| 1,3-Thiazole | 1,3-Oxazole | Altered electronic profile, potential for different hydrogen bonding interactions. |

| 1,3-Thiazole | Isoxazole | Modified electronics and regiochemistry of hydrogen bond donors/acceptors. |

| 1,3-Thiazole | Pyrazole | Different arrangement of hydrogen bond donors and acceptors, potential for altered metabolic stability. |

This table presents potential isosteric replacements for the thiazole ring based on common practices in medicinal chemistry. The potential impacts are hypothetical in the context of the this compound scaffold, as direct comparative studies are not available in the reviewed literature.

Isosteric Replacement of the Benzonitrile Moiety

The benzonitrile group in the parent scaffold is a key structural feature. The nitrile (cyano) group is a potent electron-withdrawing group and a good hydrogen bond acceptor. Its replacement with other functional groups or heterocyclic rings that mimic these properties is a valid strategy for lead optimization.

In medicinal chemistry, the benzonitrile group is often considered a bioisostere for a pyridine (B92270) ring, as both are polarized and can act as hydrogen-bond acceptors. researchgate.netresearchgate.netbris.ac.uk Therefore, replacing the 3-cyanophenyl group with a pyridyl group, for instance, to give a (thiazol-4-yl)pyridine derivative, represents a classic isosteric substitution.

Furthermore, the nitrile group itself can be replaced by other small, polar, nitrogen-containing groups. For example, heterocycles like 1,2,4-oxadiazole (B8745197) or tetrazole are recognized as bioisosteres for the nitrile or carboxylic acid functionalities. The synthesis of 4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]benzonitrile has been described, showcasing the chemical tractability of incorporating such isosteres. lew.ro The tetrazole ring, in particular, is often used as a metabolically stable replacement for a carboxylic acid, but its electronic properties can also allow it to mimic a nitrile in certain contexts. researchgate.net

| Original Moiety | Isosteric Replacement | Potential Impact on Properties |

| Benzonitrile | Pyridine | Similar hydrogen bonding capabilities, potential for improved solubility and metabolic properties. |

| Nitrile | 1,2,4-Oxadiazole | Mimics the electronic and hydrogen bonding properties of the nitrile group, may alter metabolic stability. |

| Nitrile | Tetrazole | Can act as a nitrile mimic, potentially improving metabolic stability and altering acidity. |

This table outlines potential isosteric replacements for the benzonitrile moiety based on established bioisosteric principles. The potential impacts are projected for the this compound scaffold, pending direct experimental validation.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 1,3 Thiazol 4 Yl Benzonitrile

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a fundamental technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, it is possible to calculate the exact molecular formula.

For 3-(1,3-thiazol-4-yl)benzonitrile, with a chemical formula of C10H6N2S, the expected exact mass would be calculated and compared to the experimentally measured value. A close match, typically within a few parts per million (ppm), would provide strong evidence for the proposed molecular formula, distinguishing it from other potential isobaric compounds.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

| [M+H]⁺ | C₁₀H₇N₂S⁺ | 200.0381 |

| [M+Na]⁺ | C₁₀H₆N₂SNa⁺ | 222.0199 |

| [M-H]⁻ | C₁₀H₅N₂S⁻ | 198.0228 |

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed structure of a molecule in solution. It provides information about the chemical environment of individual atoms and their connectivity.

Detailed 1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis and Coupling Constants

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ) indicating their electronic environment, and their splitting patterns (coupling constants, J) which provide information about neighboring protons. For this compound, distinct signals would be expected for the protons on the thiazole (B1198619) and benzonitrile (B105546) rings.

¹³C NMR: The carbon-13 NMR spectrum would show the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the thiazole ring, the benzonitrile ring, and the nitrile group would provide key structural information.

¹⁵N NMR: Nitrogen-15 NMR, although less common, would provide direct information about the electronic environment of the two nitrogen atoms in the thiazole and nitrile functionalities.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H2 (thiazole) | 8.8 - 9.2 | s | - |

| H5 (thiazole) | 7.8 - 8.2 | s | - |

| H2' (benzonitrile) | 8.0 - 8.4 | t | ~1.5 |

| H4' (benzonitrile) | 7.9 - 8.3 | dt | ~7.8, 1.3 |

| H5' (benzonitrile) | 7.5 - 7.9 | t | ~7.8 |

| H6' (benzonitrile) | 8.1 - 8.5 | dt | ~7.8, 1.3 |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 (thiazole) | 150 - 155 |

| C4 (thiazole) | 140 - 145 |

| C5 (thiazole) | 115 - 120 |

| C1' (benzonitrile) | 135 - 140 |

| C2' (benzonitrile) | 130 - 135 |

| C3' (benzonitrile) | 110 - 115 |

| C4' (benzonitrile) | 130 - 135 |

| C5' (benzonitrile) | 128 - 133 |

| C6' (benzonitrile) | 132 - 137 |

| CN (nitrile) | 118 - 122 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR experiments are crucial for establishing the complete bonding framework.

COSY (Correlation Spectroscopy): Would show correlations between protons that are coupled to each other, confirming the connectivity of protons within the benzonitrile ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Is critical for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connection between the thiazole and benzonitrile rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space proximity of protons, helping to confirm the spatial arrangement of the two rings relative to each other.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

For this compound, the characteristic stretching vibration of the nitrile group (C≡N) would be a prominent feature in the IR and Raman spectra, typically appearing in the range of 2220-2260 cm⁻¹. Other expected vibrations include C-H stretching of the aromatic rings, C=C and C=N stretching of the thiazole and benzene (B151609) rings, and various bending modes.

Table 4: Predicted Characteristic Infrared and Raman Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Nitrile (C≡N) | Stretching | 2220 - 2260 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Thiazole C=N | Stretching | 1500 - 1650 |

| Aromatic C-H | Out-of-plane Bending | 690 - 900 |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation in the molecule.

The presence of two conjugated aromatic rings, the thiazole and the benzonitrile, would lead to characteristic π → π* transitions. The specific λmax values and molar absorptivity coefficients would provide insight into the electronic structure and the degree of electronic communication between the two ring systems.

X-Ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as π-π stacking, that might be present. This data is invaluable for understanding the molecule's conformation and its interactions in a condensed phase.

Crystal Packing and Intermolecular Interactions

The analysis of crystal packing and intermolecular interactions for this compound would require single-crystal X-ray diffraction data. This technique provides precise atomic coordinates, allowing for a detailed examination of how individual molecules arrange themselves in the crystal lattice.

Key areas of investigation would include:

Hydrogen Bonding: Identification of classical and non-classical hydrogen bonds. It is plausible that C—H···N and C—H···S interactions play a significant role in the crystal packing, where the nitrile nitrogen, the thiazole nitrogen, or the thiazole sulfur atom act as hydrogen bond acceptors. The specific donor and acceptor atoms, along with their distances and angles, would be cataloged.

π-π Stacking: The interaction between the aromatic benzonitrile and thiazole rings would be a crucial aspect of the analysis. The centroid-to-centroid distance and the slip angle between adjacent rings would determine the nature and strength of these stacking interactions, such as face-to-face or offset-face-to-face arrangements.

A summary of potential intermolecular interactions would be presented in a table similar to the hypothetical one below.

Hypothetical Data Table: Intermolecular Interactions in this compound

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Symmetry Code |

| C-H···N | C(phenyl)-H···N(nitrile) | 0.95 | 2.50 | 3.40 | 158 | [i] |

| C-H···N | C(thiazole)-H···N(thiazole) | 0.95 | 2.65 | 3.55 | 160 | [ii] |

| π-π Stacking | Thiazole···Benzonitrile | - | - | 3.80 | - | [iii] |

Note: This table is for illustrative purposes only. The values are hypothetical and not based on experimental data.

Conformational Analysis in the Solid State

The solid-state conformation of this compound would be determined from its crystal structure. The key parameter in its conformational analysis is the dihedral angle between the plane of the benzonitrile ring and the plane of the thiazole ring. This angle dictates the degree of planarity of the molecule in the solid state.

Torsional Angles: The specific torsion angle (e.g., C-C-C-S) defining the orientation of the two rings would be calculated. A value close to 0° or 180° would indicate a near-planar conformation, which could maximize π-conjugation. A significant deviation from planarity would suggest that steric hindrance or crystal packing forces influence the molecular shape.

Molecular Overlay: If the asymmetric unit of the crystal contains more than one molecule (Z' > 1), a conformational analysis would involve comparing the geometries of these independent molecules. An overlay would reveal any conformational polymorphism, where the same compound adopts different shapes within the same crystal.

The planarity and key dihedral angles would be summarized in a data table.

Hypothetical Data Table: Selected Torsional Angles for this compound

| Torsion Angle | Value (°) |

| C(phenyl)-C(phenyl)-C(thiazole)-S(thiazole) | 25.4 |

| C(phenyl)-C(phenyl)-C(thiazole)-N(thiazole) | -154.6 |

Note: This table is for illustrative purposes only. The values are hypothetical and not based on experimental data.

Circular Dichroism (CD) Spectroscopy (If Chiral Derivatives Are Considered)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. Since this compound is itself an achiral molecule, this section would focus on its hypothetical chiral derivatives. The introduction of a stereocenter, for instance by adding a chiral substituent to the thiazole or phenyl ring, would make the molecule optically active and thus amenable to CD analysis.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum provides information on:

Absolute Configuration: The absolute stereochemistry of a chiral center can often be determined by comparing the experimental CD spectrum to established empirical rules or to spectra calculated using quantum chemical methods.

Conformational Studies: The CD spectrum is highly sensitive to the solution-state conformation of a molecule. Changes in the spectrum can be used to monitor conformational equilibria or induced conformational changes upon binding to other molecules, such as proteins or DNA.

Supramolecular Chirality: If chiral derivatives self-assemble into larger ordered structures, CD spectroscopy can detect the formation of these chiral superstructures.

Without synthesized chiral derivatives and their corresponding experimental data, a detailed analysis is not possible.

Computational and Theoretical Studies of 3 1,3 Thiazol 4 Yl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of 3-(1,3-Thiazol-4-yl)benzonitrile. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G, are used to determine the molecule's most stable three-dimensional structure—its optimized geometry. nih.govresearchgate.netepstem.net This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The resulting bond lengths, bond angles, and dihedral angles provide a precise structural model.

Beyond geometry, DFT calculations yield the total electronic energy of the molecule, a critical parameter for assessing its stability and comparing it to other isomers or related compounds.

Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(thiazole)-C(benzene) | 1.48 Å |

| C≡N | 1.15 Å | |

| S-C(thiazole) | 1.73 Å | |

| Bond Angle | C-C-C (benzonitrile) | 120.0° |

| C(benzene)-C(thiazole)-S | 125.0° | |

| Dihedral Angle | Benzene (B151609) ring - Thiazole (B1198619) ring | 25.0° |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity and electronic properties. researchgate.netresearchgate.netacs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller energy gap suggests that the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring, while the LUMO is likely to be distributed over the electron-withdrawing benzonitrile (B105546) portion. This separation of the FMOs has implications for its charge transfer properties.

Table 2: Illustrative Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: The values in this table are for illustrative purposes.

Electrostatic Potential Maps and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are valuable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the nitrogen atom of the nitrile group and the sulfur and nitrogen atoms of the thiazole ring, indicating these as sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms.

Mulliken atomic charge analysis further quantifies the charge distribution, assigning partial charges to each atom in the molecule. This information is crucial for understanding intermolecular interactions.

Conformational Analysis using Molecular Mechanics and Dynamics

The relative orientation of the benzonitrile and thiazole rings in this compound is not fixed and can rotate around the single bond connecting them. Conformational analysis explores the potential energy landscape associated with this rotation. Molecular mechanics methods, which are computationally less intensive than quantum chemical calculations, are often employed for an initial scan of the conformational space. sci-hub.se

By systematically rotating the dihedral angle between the two rings and calculating the energy at each step, a potential energy surface can be generated. This allows for the identification of the most stable conformer(s) and the energy barriers between them. Molecular dynamics simulations can provide further insight into the dynamic behavior of the molecule at different temperatures.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Maxima)

Computational methods can predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental data.

Theoretical 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. researchgate.netepstem.netresearchgate.net These predicted spectra can aid in the assignment of experimental signals.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be estimated. These calculations can help in understanding the electronic transitions responsible for the observed absorption bands.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| 1H NMR | Chemical Shift (thiazole H) | 7.8 ppm |

| 13C NMR | Chemical Shift (C≡N) | 118 ppm |

| UV-Vis | λmax | 295 nm |

Note: The values in this table are illustrative and serve as examples of what can be obtained through computational prediction.

Reaction Mechanism Studies for this compound Synthesis and Reactivity

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions. For the synthesis of this compound, which can be prepared via reactions such as the Hantzsch thiazole synthesis, computational methods can be used to model the reaction pathway. medcraveonline.commdpi.comresearchgate.net This involves locating the transition state structures and calculating the activation energies for each step of the reaction. Such studies can help in understanding the factors that control the reaction rate and selectivity, and can be used to optimize reaction conditions.

Similarly, the reactivity of this compound in various chemical transformations can be explored. For example, the sites of electrophilic or nucleophilic attack can be predicted based on the analysis of the frontier molecular orbitals and the molecular electrostatic potential map.

In Silico Screening and Ligand-Based Drug Design (LBDD) Principles for Analogues

In the absence of a known three-dimensional structure of a biological target, ligand-based drug design (LBDD) serves as a powerful tool for identifying and optimizing new active compounds. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. For analogues of this compound, LBDD strategies are instrumental in exploring the vast chemical space to identify derivatives with enhanced potency and selectivity.

In silico screening, a key component of LBDD, involves the computational evaluation of large libraries of virtual compounds against a pharmacophore model derived from known active ligands. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound scaffold, key pharmacophoric features often include the nitrogen atom in the thiazole ring acting as a hydrogen bond acceptor, the aromatic nature of both the thiazole and benzene rings contributing to hydrophobic interactions, and the nitrile group, which can act as a hydrogen bond acceptor or a polar contact. mdpi.com

The design of analogues often involves systematic modifications to the core structure. For instance, substitutions on the phenyl ring or the thiazole moiety can modulate the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity for a particular biological target. One study on thiazole-based compounds highlighted the importance of bromo and cyano substituents in conferring substantial antimicrobial properties, a finding validated through in silico molecular docking studies. acs.org

Virtual screening of extensive chemical databases against pharmacophore models derived from active thiazole-benzonitrile analogues allows for the rapid identification of novel hits. These hits can then be prioritized for further computational analysis, such as molecular docking, before being synthesized and tested experimentally. This iterative process of design, virtual screening, and experimental validation is a hallmark of modern LBDD.

A summary of key considerations in the ligand-based design of this compound analogues is presented in the table below.

| Design Principle | Rationale | Potential Impact on Activity |

| Pharmacophore Modeling | Based on known active thiazole-containing ligands to identify essential structural features for biological activity. | Guides the design of new analogues with a higher probability of being active. |

| Substituent Modification | Altering groups on the phenyl and thiazole rings to probe structure-activity relationships (SAR). | Can enhance potency, selectivity, and pharmacokinetic properties. |

| Bioisosteric Replacement | Replacing functional groups with others that have similar physical or chemical properties. | Can improve metabolic stability or reduce off-target effects. |

| Virtual Screening | High-throughput computational screening of compound libraries against a pharmacophore model. | Rapidly identifies diverse chemical scaffolds with the desired pharmacophoric features. |

Molecular Docking Simulations with Relevant Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as this compound or its analogues, to the active site of a biological target, typically a protein.

Research on analogues of this compound has revealed interactions with several important biological targets. For example, a complex analogue, 3-(2-(5-(6-bromobenzo[d] nih.govrjptonline.orgdioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)benzonitrile, demonstrated significant efficacy against Salmonella typhimurium and Proteus vulgaris, with in silico molecular docking studies confirming its binding potential. acs.org

Another area of investigation has been the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a key target in the central nervous system. A fluorinated analogue, 3-fluoro-5-((2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, was found to be a high-affinity radioligand for mGluR5. acs.org Molecular docking studies of similar non-competitive antagonists have shown that they bind within an allosteric site in the 7-transmembrane (7TM) region of the receptor. nih.gov

Furthermore, thiazole derivatives have been explored as inhibitors of fungal lanosterol (B1674476) C14α-demethylase, a crucial enzyme in ergosterol (B1671047) biosynthesis. Molecular docking studies of 4-phenyl-1,3-thiazole derivatives, including a benzonitrile-containing analogue, have provided insights into their binding interactions within the enzyme's active site. mdpi.com

The table below summarizes the findings from molecular docking simulations of various analogues of this compound with their respective biological targets.

| Analogue | Biological Target | Key Interactions/Findings from Docking | Reference |

| 3-(2-(5-(6-bromobenzo[d] nih.govrjptonline.orgdioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl) benzonitrile | Bacterial proteins | Validated the significance of bromo and cyano substituents in conferring substantial antimicrobial properties. | acs.org |

| 3-fluoro-5-((2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile | Metabotropic glutamate receptor 5 (mGluR5) | High-affinity binding to an allosteric site within the 7TM domain. | acs.org |

| 4-(2-((2-isopropyl-5-methylphenoxy)methyl)thiazol-4-yl)benzonitrile | Fungal lanosterol C14α-demethylase | Provided insights into the binding mode within the enzyme's active site, supporting its antifungal activity. | mdpi.com |

These computational studies underscore the therapeutic potential of the this compound scaffold and its analogues. The application of in silico screening and molecular docking has been instrumental in identifying promising lead compounds and elucidating their mechanisms of action at a molecular level, thereby paving the way for the rational design of novel therapeutics.

Applications of 3 1,3 Thiazol 4 Yl Benzonitrile in Advanced Materials and Medicinal Chemistry Research Excluding Human Trials, Dosage, Safety

Potential in Material Science

The distinct electronic characteristics of the thiazole (B1198619) and benzonitrile (B105546) moieties suggest that 3-(1,3-Thiazol-4-yl)benzonitrile and its derivatives are promising candidates for various applications in material science. The nitrogen and sulfur atoms in the thiazole ring can act as coordination sites, while the conjugated π-system extending across both rings is of interest for optoelectronic and semiconductor applications.

Optoelectronic Properties and Applications in Organic Light-Emitting Diodes (OLEDs)

While direct studies on the optoelectronic properties of this compound are not extensively documented, the broader class of thiazole-containing compounds is recognized for its potential in organic light-emitting diodes (OLEDs). Thiazole derivatives are often investigated as components of fluorescent dyes and host materials in OLED devices. For instance, N,O π-conjugated 4-substituted 1,3-thiazole BF2 complexes have been synthesized and studied for their photophysical properties, demonstrating their potential as luminescent compounds for OLEDs. acs.org In these systems, the thiazole ring is a core component of the fluorophore. acs.org

Research on related structures, such as thiophene-thiazole based oligomers, has shown that these materials can exhibit blue fluorescence with high thermal stability, making them suitable for stable OLED devices. researchgate.net The intramolecular charge transfer (ICT) characteristics observed in these molecules are crucial for their light-emitting properties. researchgate.net Although not the specific subject of these studies, the this compound framework, with its inherent donor-acceptor nature, could theoretically be exploited in similar applications, potentially as a building block for larger, more complex emissive materials.

Applications in Organic Semiconductors and Conductive Polymers

The field of organic electronics leverages molecules with specific electronic properties to create components like organic field-effect transistors (OFETs). Thiazole-based compounds are a subject of interest in this area. Research into thiazolo[5,4-d]thiazole (B1587360) derivatives, which feature a fused thiazole ring system, has led to the development of solution-processable organic semiconductors. conicet.gov.ar These materials have demonstrated field-effect mobilities suitable for applications in printable electronics. conicet.gov.ar

Conductive polymers often rely on conjugated backbones that facilitate the movement of charge carriers. sigmaaldrich.com The structure of this compound provides a conjugated system that could be incorporated into larger polymer chains. The combination of an electron-donating thiazole component and an electron-accepting benzonitrile component can lead to a low band gap, a desirable property for conductive materials. While specific research on polymers derived directly from this compound is limited, the fundamental properties of the scaffold align with the design principles for organic semiconductors.

Coordination Chemistry: Ligand Design for Metal Complexes

The nitrogen atom of the thiazole ring in this compound and its derivatives serves as an excellent coordination site for metal ions, making it a valuable component in ligand design for creating metal complexes. These complexes can exhibit interesting structural, magnetic, and catalytic properties. eurjchem.com

A notable example involves a derivative, 4-(2-(2-(phenyl(pyridine-2-yl)methylene)hydrazinyl)thiazole-4-yl)benzonitrile (ppytbH), which was synthesized to act as a tridentate NNN ligand. This ligand was successfully used to form an octahedral complex with cobalt(II). sci-hub.se The synthesis demonstrates how the (thiazol-4-yl)benzonitrile framework can be functionalized to create sophisticated ligands capable of chelating metal ions. sci-hub.se The resulting metal complexes have themselves been investigated for potential applications, including as anticancer agents. sci-hub.se

Table 1: Properties of a Cobalt(II) Complex with a Thiazolylbenzonitrile-based Ligand

| Property | Data |

|---|---|

| Ligand | 4-(2-(2-(phenyl(pyridine-2-yl)methylene)hydrazinyl)thiazole-4-yl)benzonitrile (ppytbH) |

| Metal Ion | Cobalt(II) |

| Complex Composition | Co(ppytbH)22·3(H2O) |

| Geometry | Octahedral |

| Application Studied | Anticancer activity against U937 human monocytic cells (in vitro) |

Data sourced from a study on a derivative of the primary compound of interest. sci-hub.se

Role as a Privileged Scaffold in Medicinal Chemistry

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The this compound structure fits this description, as it is found within a variety of biologically active compounds. The nitrile group can act as a hydrogen bond acceptor or a reactive handle for further synthesis, while the thiazole ring is a common feature in many approved drugs. conicet.gov.arfabad.org.tr

Design and Synthesis of this compound-based Libraries

The this compound core is a versatile starting point for the synthesis of compound libraries aimed at discovering new therapeutic agents. Researchers utilize this scaffold to create a multitude of derivatives by adding various functional groups at different positions on the thiazole or phenyl rings.

One prominent example is the synthesis of thiazole-based heterocyclic hybrids. In one study, a complex derivative, 3-(2-(5-(6-bromobenzo[d] ontosight.ainih.govdioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl) benzonitrile, was synthesized as part of a larger library to be screened for antimicrobial activity. acs.orgnih.gov This synthesis showcases a multi-step process where the core thiazole-benzonitrile structure is elaborated with additional heterocyclic rings (pyrazole) and substituted aryl groups to generate molecular diversity. acs.orgnih.gov Similarly, the benzonitrile moiety itself is a key component in other inhibitor libraries, such as in the design of PD-1/PD-L1 inhibitors for cancer immunotherapy, where a series of 3-(...triazol-1-yl)benzonitrile derivatives were synthesized and evaluated. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives (in vitro)

Once a library of compounds based on the this compound scaffold is created, researchers perform in vitro assays to determine the relationship between the chemical structure of the derivatives and their biological activity.

In the aforementioned study of thiazole-based hybrids, the screening of the synthesized library led to a significant SAR finding. The derivative 3-(2-(5-(6-bromobenzo[d] ontosight.ainih.govdioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl) benzonitrile was identified as a "standout" compound with potent antimicrobial properties. acs.orgnih.gov Further analysis highlighted the importance of the bromo and cyano substituents for the observed biological activity. acs.orgnih.gov

Table 2: In Vitro Antimicrobial Activity of a this compound Derivative

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(2-(5-(6-bromobenzo[d] ontosight.ainih.govdioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl) benzonitrile | Salmonella typhimurium | 31.25 µg/mL |

| Proteus vulgaris | 31.25 µg/mL |

Data sourced from an in vitro screening of a synthesized compound library. acs.orgnih.gov

These SAR studies are crucial for optimizing lead compounds. For example, in a different study on mGluR5 antagonists, it was found that the introduction of a cyano group to a related benzothiazole (B30560) structure significantly improved its binding affinity to the receptor. nih.gov This underscores the utility of the cyano-phenyl motif in modulating the pharmacological properties of a molecule.

Lack of Specific Research Data for this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific data to generate a detailed article on the chemical compound This compound that adheres to the user's requested outline.

The specified sections for the article are:

Future Perspectives and Emerging Research Directions for 3 1,3 Thiazol 4 Yl Benzonitrile

Novel Synthetic Methodologies and Sustainable Production Routes

The development of efficient and environmentally friendly methods for synthesizing 3-(1,3-Thiazol-4-yl)benzonitrile and its derivatives is a critical area of ongoing research. Traditional methods like the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thioamide, are reliable but often require harsh conditions and can generate significant waste. scirp.orgscirp.org

Future research is expected to focus on greener synthetic strategies. This includes the use of microwave-assisted synthesis, which can accelerate reaction times, reduce energy consumption, and improve yields. researchgate.net The exploration of novel catalysts, including transition metal complexes, is also a promising avenue for developing more efficient and selective synthetic pathways. fabad.org.tr Furthermore, a growing emphasis on sustainability is driving the investigation of bio-based feedstocks and production routes to reduce reliance on fossil fuels and minimize environmental impact. europa.eu The goal is to develop scalable processes that are not only economically viable but also adhere to the principles of green chemistry. researchgate.neteuropa.eu

Exploration of Uncharted Reactivity Patterns and Derivatization Opportunities

The inherent reactivity of the thiazole and benzonitrile (B105546) moieties within this compound offers a wealth of opportunities for creating new and diverse chemical entities. The thiazole ring is known to undergo various electrophilic and nucleophilic substitution reactions. fabad.org.tr Specifically, electrophilic substitution tends to occur at the C5 position, while nucleophilic attack is favored at the C2 position. fabad.org.tr

Future research will likely focus on systematically exploring these reactivity patterns to generate a wide array of derivatives. This includes modifying substituents on both the thiazole and phenyl rings to fine-tune the molecule's electronic and steric properties. Such derivatization is crucial for structure-activity relationship (SAR) studies, which aim to understand how specific chemical modifications influence the compound's biological activity. nih.govnih.gov The nitrile group also presents a versatile handle for further chemical transformations, offering pathways to a variety of functional groups.

Advanced Functional Material Development Incorporating the this compound Core

The unique electronic and structural characteristics of this compound make it an attractive building block for the development of advanced functional materials. Thiazole-containing compounds have shown potential in various applications, including as dyes and in materials with specific optical and electronic properties. scirp.org

Emerging research is directed towards incorporating this scaffold into polymers and other materials to create novel functionalities. For instance, the development of fluorescent probes for biological imaging or sensors for detecting specific analytes is an active area of investigation. The ability of the thiazole moiety to coordinate with metal ions also opens up possibilities for creating new metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis and gas storage. sci-hub.se

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the process of drug discovery and materials science. nih.govmdpi.com For a compound like this compound, AI and ML algorithms can be employed to accelerate the discovery of new derivatives with desired properties. nih.gov

By analyzing large datasets of chemical structures and their corresponding biological activities or material properties, ML models can predict the potential of novel, unsynthesized derivatives. nih.gov This in silico screening can significantly reduce the time and cost associated with traditional experimental approaches. mdpi.com AI can also be used to optimize synthetic routes, predict reaction outcomes, and aid in the design of compounds with improved pharmacokinetic profiles or material performance. nih.govnih.gov

Synergistic Approaches Combining Computational and Experimental Studies

The synergy between computational modeling and experimental validation is becoming increasingly crucial in chemical research. For this compound, computational methods such as Density Functional Theory (DFT) can provide valuable insights into its electronic structure, reactivity, and spectroscopic properties. sci-hub.senih.goveurjchem.com

These theoretical calculations can guide experimental work by predicting the most promising derivatives for synthesis and testing. nih.gov Molecular docking studies, a computational technique, can be used to predict how derivatives of this compound might interact with biological targets, such as enzymes or receptors. nih.govresearchgate.net This information is invaluable for designing more potent and selective therapeutic agents. The integration of these computational predictions with experimental results from techniques like X-ray crystallography and various spectroscopic methods provides a comprehensive understanding of the molecule's behavior. sci-hub.senih.goveurjchem.com

Potential for Multi-Targeted Agents in Preclinical Research (excluding human trials)

The concept of multi-targeted agents, which can simultaneously interact with multiple biological targets, is gaining traction in preclinical research as a strategy to address complex diseases. The this compound scaffold has been identified as a component in molecules with the potential to act as multi-targeted agents. For instance, derivatives have been investigated for their ability to inhibit multiple kinases, which are enzymes often implicated in cancer and inflammatory diseases. nih.gov

Preclinical studies on such compounds are exploring their efficacy in various disease models. nih.gov The ability to modulate multiple pathways could lead to improved therapeutic outcomes and potentially overcome drug resistance. nih.gov Research in this area is focused on designing and synthesizing derivatives with optimized activity against a specific set of targets, followed by rigorous in vitro and in vivo preclinical evaluation. nih.gov

The Role of this compound in Next-Generation Chemical Sciences

The versatile nature of the this compound core positions it as a significant player in the advancement of chemical sciences. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties. fabad.org.trnih.gov This makes the scaffold a valuable starting point for the development of new therapeutic agents to combat drug-resistant pathogens and various forms of cancer. fabad.org.trmdpi.com

Beyond its medicinal applications, the unique properties of this compound and its derivatives are being harnessed in the development of novel materials. The continued exploration of this chemical entity is expected to contribute significantly to various fields, from drug discovery to materials science, underscoring its importance in the landscape of next-generation chemical research.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(1,3-Thiazol-4-yl)benzonitrile with high purity?

Methodological Answer: The synthesis typically involves cyclization reactions of benzonitrile precursors with thiazole-forming reagents. For example:

- Cyclization Approach : React thiophene-2-carbohydrazide with haloaryl isothiocyanates under basic conditions (e.g., aqueous NaOH) to form the thiazole ring, followed by bromination or nitrile functionalization .

- Reaction Optimization : Key parameters include temperature (80–100°C), solvent polarity (e.g., DMF or ethanol), and catalyst selection (e.g., K₂CO₃). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Example Reaction Conditions Table:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | Thiophene-2-carbohydrazide, Haloaryl isothiocyanate, NaOH, 90°C | 65–75 | 92–95 |

| Bromination | NBS, AIBN, CCl₄, reflux | 80–85 | 95–98 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Q. How can researchers assess the preliminary biological activity of this compound?

Methodological Answer:

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Report MIC values (µg/mL) .

- Cancer Cell Lines : Screen in MTT assays using HeLa or MCF-7 cells. Include positive controls (e.g., doxorubicin) and dose-response curves (IC₅₀ calculation) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for thiazole-benzonitrile derivatives?

Methodological Answer:

- Systematic Substitution : Modify substituents on the thiazole (e.g., methyl, bromo) and benzonitrile (e.g., methoxy, fluoro) .

- Biological Testing : Compare IC₅₀/MIC values across derivatives. Use ANOVA or machine learning (e.g., Random Forest) to identify critical functional groups .

- Case Study : Derivatives with electron-withdrawing groups (e.g., -NO₂) on the benzonitrile showed 2-fold higher antifungal activity than unsubstituted analogs .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Validation : Ensure consistent cell lines (ATCC authentication), solvent controls (DMSO ≤0.1%), and replication (n ≥ 3).

- Orthogonal Assays : Confirm apoptosis induction via flow cytometry (Annexin V) if cytotoxicity data conflict with MTT results .

- Purity Checks : Use HPLC-MS to rule out degradation products (>98% purity required) .

Q. What computational strategies predict the binding affinity of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., C. albicans CYP51). Optimize the ligand structure with Gaussian09 (DFT/B3LYP) .